4-(2-Nitrophenyl)-6-oxo-2-sulfanyl-1,4,5,6-tetrahydropyridine-3-carbonitrile; 4-methylmorpholine
Description
4-(2-Nitrophenyl)-6-oxo-2-sulfanyl-1,4,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound featuring a tetrahydropyridine core substituted with a 2-nitrophenyl group at position 4, a sulfanyl (-SH) group at position 2, and a nitrile (-CN) group at position 2. Its molecular formula is C₁₂H₁₀N₄O₃S, with a molecular weight of 290.30 g/mol.
4-Methylmorpholine (C₅H₁₁NO) is a tertiary amine derivative of morpholine, widely used as a catalyst, solvent, or base in organic synthesis. Its moderate basicity (pKa ~7.4) and solubility in polar solvents make it a versatile reagent in pharmaceutical and industrial processes.
Properties
Molecular Formula |
C17H20N4O4S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3O3S.C5H11NO/c13-6-9-8(5-11(16)14-12(9)19)7-3-1-2-4-10(7)15(17)18;1-6-2-4-7-5-3-6/h1-4,8,19H,5H2,(H,14,16);2-5H2,1H3 |
InChI Key |
XALVWOHLUHVEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCC1.C1C(C(=C(NC1=O)S)C#N)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-nitrophenyl)-6-oxo-2-sulfanyl-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves the reaction of 2-nitrobenzaldehyde with cyanoacetamide in the presence of a base, followed by cyclization and thiolation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
For 4-methylmorpholine, the synthesis can be achieved through the reaction of morpholine with methyl iodide or methyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrophenyl)-6-oxo-2-sulfanyl-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the nitrophenyl group produces aminophenyl derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
4-methylmorpholine is widely used as a solvent and catalyst in organic synthesis, as well as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(2-nitrophenyl)-6-oxo-2-sulfanyl-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-(2-nitrophenyl)-6-oxo-2-sulfanyl-1,4,5,6-tetrahydropyridine-3-carbonitrile , differing primarily in substituents on the aromatic ring, heterocyclic core, or functional groups.
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Structural Variations and Physicochemical Properties: The tetrahydropyridine core (e.g., in P15G3) is partially saturated, enhancing stability compared to fully unsaturated analogs like dihydropyrimidines . Substituents on the phenyl ring (e.g., nitro, bromo, chloro) significantly influence polarity and solubility. Sulfanyl (-SH) vs. methylthio (-SMe): The -SH group in the target compound may participate in hydrogen bonding or redox reactions, whereas -SMe groups (as in P15G3) enhance lipophilicity .
Spectral Data :
- IR Spectroscopy : The nitrile (-CN) stretch appears consistently near 2200–2220 cm⁻¹ across analogs .
- NMR : Aromatic protons in nitro- or bromo-substituted derivatives resonate at δ 7.5–8.0 ppm, while methoxy groups (e.g., in dihydropyrimidines) show distinct signals at δ ~3.8 ppm .
Biological Activity: P15G3 (CID 2998983) demonstrated modest growth inhibition in JVY101 cells, suggesting that bromophenyl and methylthio substituents may confer selective bioactivity . No similar data exists for the target compound, highlighting a gap for future studies.
Biological Activity
The compound 4-(2-Nitrophenyl)-6-oxo-2-sulfanyl-1,4,5,6-tetrahydropyridine-3-carbonitrile; 4-methylmorpholine is a hybrid molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound consists of a tetrahydropyridine core substituted with a nitrophenyl group and a morpholine moiety. The presence of the sulfanyl and carbonitrile functionalities enhances its chemical reactivity and biological potential. The synthesis typically involves multi-step reactions including nucleophilic substitutions and cyclization processes.
Antioxidant Activity
Research indicates that compounds similar to 4-(2-Nitrophenyl)-6-oxo-2-sulfanyl-1,4,5,6-tetrahydropyridine derivatives exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases.
Enzyme Inhibition
One of the key areas of investigation is the compound's ability to inhibit specific enzymes. For instance, studies have shown that derivatives containing morpholine can effectively inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism. This inhibition can lead to lower blood glucose levels, making it a potential candidate for managing diabetes.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 4-(2-Nitrophenyl)-6-oxo-2-sulfanyl... | 15 ± 0.030 | |
| Acarbose (standard) | 58.8 ± 0.015 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. Studies suggest that the presence of the nitrophenyl group enhances its efficacy against gram-positive and gram-negative bacteria.
Case Studies
- In Vitro Studies on α-Glucosidase Inhibition : A study conducted by researchers synthesized several derivatives of the compound and tested their inhibitory effects on α-glucosidase. The most effective derivative exhibited an IC50 value significantly lower than that of the standard drug acarbose, indicating enhanced potency.
- Antioxidant Activity Assessment : Another study utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of the compound. Results indicated a strong correlation between structure and activity, with specific substitutions leading to improved scavenging abilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
